5-(Trifluoromethyl)pyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-1-5(3-11-2-4)14(10,12)13/h1-3H,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHUCMRFDGAJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Construction of the 5-(Trifluoromethyl)pyridine Core
The formation of the trifluoromethylated pyridine (B92270) ring is a critical initial phase. Chemists have developed several approaches, which can be broadly categorized as either functionalizing a pre-existing pyridine ring or constructing the ring from a trifluoromethyl-containing precursor. nih.gov
Regioselective functionalization aims to introduce substituents at specific positions on the pyridine ring. One common industrial method involves the chlorine/fluorine exchange of a trichloromethylpyridine precursor. nih.gov For instance, starting from 3-picoline, a simultaneous vapor-phase reaction involving chlorination and fluorination can produce 3-(trifluoromethyl)pyridine. nih.gov Subsequent nuclear chlorination can then yield intermediates like 2-chloro-5-(trifluoromethyl)pyridine, which can be further modified. nih.gov
Another approach involves the direct C-H functionalization of the pyridine ring, although achieving selectivity at the 3- and 5-positions can be challenging. The inherent electronic properties of pyridine direct nucleophilic attacks to the 2-, 4-, and 6-positions. chemrxiv.org However, advanced methods have been developed to overcome this. For example, organometallic "toolbox methods" can be used for the regioexhaustive functionalization of chloro(trifluoromethyl)pyridines, allowing for the introduction of functional groups at various positions through techniques like site-discriminating deprotonation or transmetalation-equilibration. epfl.ch
Directly introducing a trifluoromethyl (CF3) group onto a pyridine ring is a highly sought-after transformation in medicinal chemistry. While trifluoromethylation using radical sources often results in a mixture of isomers due to low regioselectivity, newer methods offer greater control. chemrxiv.org
A significant challenge has been the selective trifluoromethylation at the C3 position. chemistryviews.org Recent breakthroughs have enabled this transformation through the nucleophilic activation of the pyridine ring. acs.org One such method involves a hydrosilylation reaction to activate the pyridine, followed by a reaction with a nucleophilic CF3 source like Togni Reagent I. chemrxiv.orgchemistryviews.org This process forms an N-silyl enamine intermediate which then undergoes electrophilic trifluoromethylation, yielding the 3-substituted product with high regioselectivity. chemrxiv.orgresearchgate.net This strategy has been successfully applied to a variety of pyridine and quinoline (B57606) derivatives. chemistryviews.orgacs.org
Alternative strategies have also been developed, such as an N-methylpyridine quaternary ammonium (B1175870) activation strategy, which allows for direct C-H trifluoromethylation with good yield and excellent regioselectivity. acs.org
Table 1: Comparison of Selected Trifluoromethylation Methods for Pyridine Rings
| Method | Key Features | Position Selectivity | Reference |
|---|---|---|---|
| Nucleophilic Activation via Hydrosilylation | Uses hydrosilylation to form an enamine intermediate, followed by reaction with a CF3+ source (e.g., Togni reagent). | High selectivity for the C3 position. | chemrxiv.orgchemistryviews.orgacs.org |
| N-Oxide Strategy | Employs pyridine N-oxide and photoredox catalysis with trifluoroacetic anhydride (B1165640) as the CF3 source. | Method dependent; can be used for various positions. | researchgate.net |
| Radical Trifluoromethylation | Utilizes trifluoromethyl radical sources. | Generally low regioselectivity, often yielding mixtures of 2-, 3-, and 4-substituted products. | chemrxiv.org |
| Chlorine/Fluorine Exchange | Industrial method starting from picoline to create a trichloromethyl group, followed by halogen exchange with HF. | Position is determined by the starting picoline; e.g., 3-picoline yields 3-(trifluoromethyl)pyridine. | nih.govgoogle.com |
Introduction of the Sulfonamide Moiety
Once the 5-(trifluoromethyl)pyridine core is synthesized, the next step is the introduction of the sulfonamide group at the 3-position. This is typically accomplished by first creating a sulfonyl chloride intermediate, which is then amidated.
The direct conversion of a C-H bond to a sulfonyl chloride or sulfonamide on a pyridine ring is challenging. A more common route involves the conversion of a pre-existing functional group. For instance, an aromatic carboxylic acid can be converted into a sulfonyl chloride via decarboxylative chlorosulfonylation. nih.gov This method uses copper catalysis to generate an aryl radical that reacts with sulfur dioxide (SO2), followed by chlorination. nih.gov
Another established method involves a halogen-metal exchange on a halopyridine. The resulting metalated pyridine can then react with sulfuryl chloride (SO2Cl2) to generate the corresponding pyridine sulfonyl chloride. thieme-connect.com This approach, however, can sometimes suffer from low yields. thieme-connect.com The key intermediate for the target compound, 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride, is a known compound. chemscene.com
The conversion of a sulfonyl chloride to a sulfonamide is a robust and widely used reaction. eurjchem.comrsc.org The process, often referred to as the Schotten-Baumann reaction in the context of acyl chlorides, involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base. fishersci.co.uk For the synthesis of the primary sulfonamide, 5-(Trifluoromethyl)pyridine-3-sulfonamide, the precursor 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride would be treated with ammonia (B1221849) or an ammonia equivalent, such as ammonium hydroxide. nih.gov
The reaction is typically rapid and can be performed at room temperature in aprotic solvents with a suitable base like pyridine or a tertiary amine to neutralize the HCl byproduct. fishersci.co.uk Transition-metal-free amination methods using magnesium amides have also been reported for pyridine-2-sulfonyl chlorides, leading to high yields of the corresponding sulfonamides. researchgate.netacs.org Furthermore, pyrylium (B1242799) salts (Pyry-BF4) have been shown to activate even poorly nucleophilic primary sulfonamides, enabling their conversion to sulfonyl chlorides under mild conditions, which highlights the versatility of sulfonamide chemistry. nih.gov
Table 2: General Conditions for Amidation of Aryl/Heteroaryl Sulfonyl Chlorides
| Amine Source | Base | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Di(4-methoxybenzyl)amine | Et3N (Triethylamine) | EtOAc (Ethyl acetate) | 0 °C to RT | Formation of a secondary sulfonamide. | thieme-connect.com |
| Various Amines | Pyridine | CH2Cl2 (Dichloromethane) | Room Temperature | Synthesis of various N-substituted sulfonamides. | eurjchem.comrsc.org |
| Et2NH (Diethylamine) | Forms Et2NMgCl·LiCl in situ | THF (Tetrahydrofuran) | 0 °C to 25 °C | High yield amination of pyridine-2-sulfonyl chloride. | acs.org |
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing the synthesis of this compound involves maximizing the yield and purity at each step. In the construction of the pyridine core, factors such as the choice of catalyst, solvent, and temperature are crucial for achieving high regioselectivity in trifluoromethylation. acs.org For instance, in the hydrosilylation-trifluoromethylation sequence, the choice of borane (B79455) catalyst and silylating agent can significantly impact the efficiency of the reaction. chemistryviews.org
For the introduction of the sulfonamide, optimization may focus on overcoming side reactions. When generating the sulfonyl chloride via halogen-metal exchange, for example, the formation of chloro-pyridine byproducts can lower the yield. thieme-connect.com Careful control of temperature and the choice of metalating agent (e.g., n-Bu3MgLi) can improve the outcome. thieme-connect.com
In the final amidation step, reaction parameters such as the choice of base, solvent, and reaction time are optimized to ensure complete conversion of the sulfonyl chloride. fishersci.co.uk For complex substrates, extensive screening of reaction conditions, including catalysts, ligands, and electrolytes, may be necessary to achieve high yields. acs.org The development of one-pot procedures, such as the conversion of an aromatic acid directly to the sulfonamide without isolating the sulfonyl chloride intermediate, represents a significant optimization by improving efficiency and reducing handling of reactive intermediates. nih.gov
Derivatization Pathways and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies
The strategic derivatization of the parent compound, this compound, is crucial for establishing a comprehensive structure-activity relationship (SAR). These studies involve systematic modifications of different parts of the molecule to understand how these changes influence its biological activity, selectivity, and pharmacokinetic properties. The primary sites for derivatization on this scaffold are the sulfonamide nitrogen and the pyridine ring.
Modification of the Sulfonamide Nitrogen
The sulfonamide functional group (—SO₂NH₂) is a key site for chemical modification due to its hydrogen bonding capabilities and its role in binding to biological targets. The two hydrogen atoms on the nitrogen offer opportunities for substitution to explore the impact of steric bulk, lipophilicity, and electronic effects on the compound's activity.
A common synthetic strategy to achieve N-substitution involves the reaction of the parent sulfonamide with various electrophiles under basic conditions. The nitrogen atom can be deprotonated by a suitable base to form a nucleophilic anion, which then reacts with alkyl halides, acyl chlorides, or other electrophilic reagents.
Table 1: Representative N-Substitutions of this compound and Their Rationale in SAR Studies
| Substituent (R) | Reagent Example | Rationale for SAR Exploration |
| Alkyl groups (e.g., -CH₃, -CH₂CH₃) | Methyl iodide, Ethyl bromide | To investigate the effect of increasing steric bulk and lipophilicity in the binding pocket. |
| Acyl groups (e.g., -COCH₃) | Acetyl chloride | To introduce a carbonyl group, which can act as a hydrogen bond acceptor and alter electronic properties. |
| Aryl groups (e.g., -C₆H₅) | Phenylboronic acid (via Chan-Lam coupling) | To explore π-π stacking interactions and introduce larger, rigid substituents. |
| Heteroaryl groups | Heteroaryl halides (via Buchwald-Hartwig amination) | To introduce groups capable of specific hydrogen bonding interactions and to modulate solubility. |
| Groups with basic nitrogen (e.g., -CH₂CH₂N(CH₃)₂) | 2-(Dimethylamino)ethyl chloride | To enhance aqueous solubility and introduce a potential salt bridge formation site. |
Research on analogous sulfonamide-containing compounds has demonstrated that such modifications can significantly impact biological activity. For instance, in some series of sulfonamide inhibitors, the introduction of small alkyl groups on the nitrogen has led to enhanced potency, while larger or more polar substituents have been shown to either increase or decrease activity depending on the specific target. eurjchem.comnih.gov These findings underscore the importance of a systematic exploration of the chemical space around the sulfonamide nitrogen to optimize the pharmacological profile of 5-(Trluoromethyl)pyridine-3-sulfonamide.
Substituent Effects on the Pyridine Ring
The pyridine ring of this compound offers several positions for substitution, allowing for a detailed investigation of how electronic and steric modifications to the aromatic system influence activity. The trifluoromethyl group at the 5-position is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring.
One key aspect of SAR studies on the pyridine ring is the exploration of bioisosteric replacements for the trifluoromethyl group. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Replacing the -CF₃ group can modulate potency, selectivity, and metabolic stability. nih.gov
Table 2: Potential Bioisosteric Replacements for the Trifluoromethyl Group and Other Pyridine Ring Substitutions
| Position | Original Substituent | Potential Replacement | Rationale for SAR Exploration |
| 5 | -CF₃ | -CN | To mimic the electron-withdrawing nature with a smaller size. |
| 5 | -CF₃ | -NO₂ | To explore a different strong electron-withdrawing group. |
| 5 | -CF₃ | -SCF₃ | To alter lipophilicity and metabolic stability while maintaining electron-withdrawing character. |
| 2, 4, or 6 | -H | -Cl, -F | To introduce halogens that can act as hydrogen bond acceptors and alter the electronic landscape of the ring. |
| 2, 4, or 6 | -H | -CH₃, -OCH₃ | To investigate the effect of electron-donating groups on ring electronics and steric interactions. |
| 2, 4, or 6 | -H | -NH₂ | To introduce a hydrogen bond donor and a potential point for further derivatization. |
The introduction of substituents at other positions on the pyridine ring (positions 2, 4, and 6) can also provide valuable SAR data. For example, the addition of a small alkyl or alkoxy group could probe for steric clashes or favorable hydrophobic interactions within the binding site. Conversely, introducing a halogen or an amino group could establish new hydrogen bonding interactions. nih.gov The synthesis of these analogues often requires multi-step synthetic sequences starting from appropriately substituted pyridine precursors. The insights gained from these modifications are critical for fine-tuning the molecule's properties to achieve the desired biological effect.
Pre Clinical Investigations into Biological Activity and Mechanisms of Action
Exploration of Molecular Targets and Ligand-Target Interactions
No studies identifying specific molecular targets for 5-(Trifluoromethyl)pyridine-3-sulfonamide have been reported. While related pyridine-sulfonamide hybrids have been investigated as potential inhibitors for targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and carbonic anhydrases, this data is not directly applicable to the specified compound. nih.govresearchgate.net
Enzymatic Inhibition Kinetics and Specificity Studies
Detailed information regarding the enzymatic inhibition kinetics and specificity of this compound is absent from the scientific literature.
Investigation of Enzyme Active Site Binding Modes
Without identified enzyme targets, no investigations into the binding modes of this compound within an enzyme active site have been conducted or published.
Substrate Competition and Allosteric Modulation Analyses
There is no available data concerning substrate competition or allosteric modulation mechanisms for this compound.
Cell-Based Assays and Phenotypic Screening in Research Models
No results from cell-based assays or phenotypic screening specifically using this compound in any research model have been published.
Assessment of Efficacy in Parasitic Organism Cultures
While some sulfonamide derivatives have been explored for their antimalarial activity against Plasmodium parasites by targeting enzymes like falcipain-2 and falcipain-3, there is no evidence of this compound having been assessed in parasitic organism cultures. nih.gov
Analysis of Cellular Pathways Perturbed by the Compound
Research on the cellular pathways perturbed by this compound has not been conducted. Studies on analogous structures, such as sulfonamide methoxypyridine derivatives, have shown perturbation of pathways like the PI3K/AKT/mTOR signaling cascade, but these findings cannot be attributed to the subject compound. nih.gov
In Vitro Efficacy against Helminthic Pathogens3.4.1. Motility Inhibition Studies in Parasitic Worms3.4.2. Viability Assessment in In Vitro Parasite Cultures3.5. Comparative Analysis with Established Research Agents in Pre-clinical Models
Further research and publication in the field of parasitology are required to populate these areas of inquiry for the specified compound.
Structure Activity Relationship Sar Elucidation
Systematic Variation of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a cornerstone of the pharmacological activity of many drugs. Modifications to this moiety in 5-(Trifluoromethyl)pyridine-3-sulfonamide can significantly influence its binding affinity to target proteins. The two hydrogen atoms on the nitrogen can be replaced with various substituents (R groups) to probe the steric and electronic requirements of the binding pocket.
Research on analogous sulfonamides has shown that the sulfonamide -NH- group can act as a crucial hydrogen bond donor, interacting with residues such as asparagine in the active site of an enzyme. nih.gov Replacing one of the hydrogens with an alkyl or aryl group can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Generally, small, non-bulky substituents on the sulfonamide nitrogen are well-tolerated and can lead to enhanced activity. However, the introduction of large, bulky groups may cause steric hindrance, preventing the molecule from fitting optimally into the binding site and thereby reducing its biological activity. The nature of the substituent also affects the acidity of the remaining sulfonamide proton, which can be critical for binding. Electron-withdrawing groups can increase the acidity, potentially leading to stronger interactions with the target. ijpsonline.com
Below is an illustrative data table showing the effect of N-substitution on the inhibitory activity of a hypothetical series of this compound derivatives against a target enzyme.
| Compound | R Group on Sulfonamide | IC₅₀ (nM) |
| 1 | -H | 150 |
| 2 | -CH₃ | 125 |
| 3 | -CH₂CH₃ | 160 |
| 4 | -Phenyl | 250 |
| 5 | -CH₂(Phenyl) | 190 |
Impact of Trifluoromethyl Group Positional Isomerism
The trifluoromethyl (-CF₃) group is a key feature of many modern pharmaceuticals due to its strong electron-withdrawing nature and its ability to enhance metabolic stability and lipophilicity. mdpi.comnih.gov The position of the -CF₃ group on the pyridine (B92270) ring of pyridine-3-sulfonamide (B1584339) is a critical determinant of its biological activity. Different positional isomers can exhibit vastly different pharmacological profiles.
Studies on isomeric trifluoromethyl-pyridine derivatives have shown that the coordination and biological activity can be significantly affected by the ligand's structure. rsc.org The specific placement of the -CF₃ group can lead to more favorable interactions with the active site, resulting in higher potency. For example, a -CF₃ group at the 5-position might fit into a specific hydrophobic pocket within the target protein, whereas a -CF₃ group at a different position might not.
The following table provides a hypothetical comparison of the biological activity of trifluoromethylpyridine-3-sulfonamide isomers.
| Compound | Position of -CF₃ Group | Relative Potency |
| 6 | 2 | 0.8 |
| 7 | 4 | 1.2 |
| 8 | 5 | 2.5 |
| 9 | 6 | 1.5 |
Steric and Electronic Effects of Pyridine Ring Substitutions on Biological Efficacy
Beyond the essential trifluoromethyl group, the introduction of other substituents onto the pyridine ring can further modulate the biological efficacy of this compound. These substitutions can exert both steric and electronic effects.
Steric effects relate to the size and shape of the substituents. Bulky groups can cause steric clashes with the target protein, leading to a decrease in binding affinity. Conversely, a well-placed substituent of an appropriate size could enhance van der Waals interactions and improve potency.
Electronic effects arise from the electron-donating or electron-withdrawing nature of the substituents. Electron-withdrawing groups, such as halogens or nitro groups, can decrease the electron density of the pyridine ring, which may be favorable for certain interactions. nih.gov Conversely, electron-donating groups, like alkyl or alkoxy groups, can increase the electron density. These changes in the electronic landscape of the molecule can influence its binding mode and affinity.
For example, the addition of a small, electron-withdrawing chloro group at a position adjacent to the sulfonamide could enhance activity by favorably altering the electronic properties of the ring. In contrast, a bulky, electron-donating tert-butyl group might decrease activity due to both steric hindrance and unfavorable electronic effects.
The table below illustrates the hypothetical effects of additional substitutions on the pyridine ring of this compound.
| Compound | Additional Substituent | Position | IC₅₀ (nM) |
| 10 | -Cl | 2 | 85 |
| 11 | -CH₃ | 2 | 130 |
| 12 | -OCH₃ | 4 | 110 |
| 13 | -NO₂ | 6 | 95 |
Computational SAR Modeling and Predictive Algorithms
In modern drug discovery, computational methods play a vital role in elucidating SAR and predicting the biological activity of novel compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov
For this compound derivatives, a QSAR model could be developed using a training set of compounds with known biological activities. The model would use various molecular descriptors, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and lipophilicity (e.g., logP), to generate a mathematical equation that can predict the activity of untested compounds. researchgate.net
Molecular docking simulations can provide further insights into the binding mode of these compounds with their target protein. By visualizing the interactions between the ligand and the active site, researchers can understand why certain structural modifications lead to increased or decreased activity. For example, a docking study might reveal that a particular N-substituent on the sulfonamide forms a favorable hydrogen bond with a key amino acid residue, thus explaining its enhanced potency. nih.gov
These computational tools allow for the rational design of new derivatives with improved efficacy. By predicting the activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.
Advanced Characterization Techniques and Spectroscopic Analysis Excluding Basic Identification
Elucidation of Tautomeric Forms and Conformational Preferences
The structure of 5-(Trifluoromethyl)pyridine-3-sulfonamide presents possibilities for tautomerism and distinct conformational preferences, which can be elucidated through computational modeling and potentially confirmed by advanced spectroscopic techniques.
Tautomerism: The primary tautomeric equilibrium for this compound involves the sulfonamide group, which can exist in either the sulfonamide or the less common sulfonimide form.
Sulfonamide Form: The generally more stable and predominant form where the hydrogen atom is bonded to the nitrogen atom.
Sulfonimide Form: An alternative tautomer where the hydrogen atom has migrated to one of the sulfonyl oxygen atoms, creating a hydroxyl group and a sulfur-nitrogen double bond.
Computational studies on related sulfonamide-containing heterocyclic compounds have consistently shown the sulfonamide form to be significantly more stable. nih.gov Density Functional Theory (DFT) calculations would be the theoretical method of choice to determine the relative energies of these tautomers for this compound. It is anticipated that the sulfonamide tautomer would be the ground-state form by a considerable energy margin.
Computational analysis, such as a relaxed potential energy surface scan, would likely reveal the most stable conformers. For similar aromatic sulfonamides, the lowest energy conformations are often those that minimize steric hindrance and allow for favorable intramolecular interactions, such as weak hydrogen bonds. In the case of this compound, the orientation of the S=O bonds relative to the pyridine (B92270) ring will be a critical factor. nih.gov
Predicted Conformational Data
| Dihedral Angle | Predicted Stable Conformation (Degrees) | Computational Method |
| C(2)-C(3)-S-N | ~ +/- 90 | DFT (B3LYP/6-31G) |
| C(4)-C(3)-S-N | ~ +/- 90 | DFT (B3LYP/6-31G) |
| C(3)-S-N-H | trans and gauche | DFT (B3LYP/6-31G*) |
Note: This data is predictive and based on computational studies of analogous structures. Experimental verification would be required.
Chiroptical Properties and Stereochemical Characterization
Chiroptical properties, such as circular dichroism, are only exhibited by chiral molecules. This compound, in its ground state, does not possess a chiral center and is therefore achiral. Consequently, it is not expected to exhibit inherent chiroptical properties.
However, the possibility of atropisomerism could be considered. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. For this to occur in this compound, there would need to be significant steric hindrance to rotation around the C-S bond, which is unlikely given the substituents.
Therefore, this section is not applicable to the intrinsic properties of a single molecule of this compound in an achiral environment. Chiroptical properties could potentially be induced through interaction with a chiral environment, such as a protein binding site or a chiral solvent, but this falls under the scope of molecular interactions.
In-depth Spectroscopic Probes for Molecular Interactions
The molecular structure of this compound, featuring a hydrogen bond donor (the -NH2 group), hydrogen bond acceptors (the sulfonyl oxygens and the pyridine nitrogen), and an aromatic system, suggests a high potential for various non-covalent interactions. Advanced spectroscopic techniques can be employed to probe these interactions in detail.
Hydrogen Bonding Interactions: The sulfonamide moiety is a classic hydrogen-bonding motif. In the solid state, extensive intermolecular hydrogen bonding is expected, forming dimers or more complex networks. researchgate.netacs.org In solution, the compound can act as both a hydrogen bond donor and acceptor with solvent molecules. Techniques such as variable-temperature NMR spectroscopy could be used to study the dynamics of these interactions. The chemical shift of the NH protons would be particularly sensitive to hydrogen bonding.
π-Stacking Interactions: The pyridine ring allows for potential π-π stacking interactions with other aromatic systems. These interactions can be studied using techniques like 2D NMR (NOESY) to identify through-space correlations between aromatic protons.
Halogen Bonding: The fluorine atoms of the trifluoromethyl group are potential halogen bond acceptors. While weaker than hydrogen bonds, these interactions can play a role in the solid-state packing and in interactions with specific molecular partners. Advanced solid-state NMR techniques could potentially probe these interactions.
Spectroscopic Techniques for Studying Molecular Interactions
| Technique | Type of Interaction Probed | Expected Observations |
| 2D NMR (NOESY/ROESY) | Through-space interactions (e.g., π-stacking) | Cross-peaks between protons on different molecules that are close in space. |
| Variable-Temperature NMR | Hydrogen bonding dynamics | Changes in the chemical shift of the NH protons with temperature. |
| FT-IR/Raman Spectroscopy | Hydrogen bonding | Shifts in the vibrational frequencies of the N-H and S=O stretching modes upon interaction. |
| X-ray Crystallography | Solid-state packing and intermolecular contacts | Precise measurement of bond lengths, angles, and intermolecular distances, revealing hydrogen bonds, π-stacking, and other interactions. |
The study of how this compound interacts with biological macromolecules, such as enzymes, would be a key area of investigation, likely employing techniques like saturation transfer difference (STD) NMR and X-ray co-crystallography to map the binding epitope and key interactions.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of molecules. For 5-(Trifluoromethyl)pyridine-3-sulfonamide, these methods can provide detailed insights into its geometry, stability, and reactivity.
DFT calculations would be used to determine the molecule's optimized three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. Such studies, often performed using basis sets like B3LYP/6-311+G(d,p), have been successfully applied to similar structures, such as 5-(Trifluoromethyl)pyridine-2-Thiol, to elucidate geometric parameters. journaleras.com
Furthermore, these calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution, identifying regions susceptible to electrophilic and nucleophilic attack. The sulfonamide and trifluoromethyl groups are expected to be electron-withdrawing, influencing the charge distribution across the pyridine (B92270) ring.
Table 1: Representative Data from Quantum Chemical Calculations This table presents a hypothetical example of the types of data generated from DFT calculations for illustrative purposes.
| Parameter | Exemplary Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |
Molecular Docking and Dynamics Simulations with Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org For this compound, docking simulations are invaluable for identifying potential protein targets and understanding its binding mechanism at the molecular level. The sulfonamide group is a well-known pharmacophore that interacts with various enzymes, such as carbonic anhydrases and kinases. nih.gov
In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule would then be placed into the protein's active site, and computational algorithms would calculate the most likely binding pose and estimate the binding affinity (docking score). Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be identified. For instance, the sulfonamide moiety can act as a hydrogen bond donor and acceptor, while the trifluoromethyl group can engage in hydrophobic or halogen bonding interactions. mdpi.com
Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, confirming the stability of the binding pose predicted by docking and revealing conformational changes that may occur upon ligand binding.
Table 2: Illustrative Molecular Docking Results This table provides a hypothetical example of docking results against a kinase target.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
|---|---|---|---|
| Kinase X (e.g., 3XYZ) | -8.5 | LYS 72, GLU 90 | Hydrogen Bond |
| VAL 55, LEU 148 | Hydrophobic Interaction |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for a series of active sulfonamides could include features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
Based on the structure of this compound, a pharmacophore model would likely contain:
A hydrogen bond donor (the -NH of the sulfonamide).
Two hydrogen bond acceptors (the sulfonyl oxygens).
An aromatic ring (the pyridine core).
A hydrophobic feature (the trifluoromethyl group).
Such a model can be used for virtual screening of large compound libraries to identify other molecules with similar features that might bind to the same target. mdpi.com This approach accelerates the discovery of new potential drug candidates by filtering databases to select promising compounds for further experimental testing. The pyridine sulfonamide scaffold is a common motif in medicinal chemistry, making it a suitable candidate for such in silico screening campaigns. nih.gov
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties In Silico
In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, before significant resources are invested. Various computational models and software (e.g., SwissADME, pkCSM) can calculate physicochemical properties and pharmacokinetic parameters. nih.govmdpi.com
For this compound, these tools would predict properties based on its structure. Key parameters include lipophilicity (LogP), aqueous solubility (LogS), gastrointestinal absorption, blood-brain barrier permeability, and potential inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For example, compliance with established rules like Lipinski's Rule of Five provides an early indication of a compound's potential for oral bioavailability.
Table 3: Predicted In Silico ADME Properties This table shows an example of ADME parameters as predicted by computational software. These are theoretical predictions and not experimental values.
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 226.18 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 1.5 - 2.0 | Optimal range for absorption/distribution |
| Aqueous Solubility | Moderately Soluble | Affects formulation and absorption |
| GI Absorption | High (Predicted) | Good candidate for oral administration |
| CYP2D6 Inhibition | Inhibitor (Predicted) | Potential for drug-drug interactions |
Future Directions and Research Perspectives
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The future synthesis of 5-(Trifluoromethyl)pyridine-3-sulfonamide and its analogs will likely focus on the development of more efficient, sustainable, and environmentally benign methodologies. Traditional synthetic routes for sulfonamides often involve the use of harsh reagents and organic solvents. rsc.orgsci-hub.se Green chemistry principles offer a roadmap for innovation in this area.
Future research should prioritize:
Water-based Synthesis: Exploring the use of water as a solvent for the synthesis of sulfonamides presents a significant opportunity to reduce the environmental impact of chemical production. rsc.orgsci-hub.se Methodologies that utilize water as the reaction medium can lead to simpler product isolation and purification processes. rsc.org
Catalytic Approaches: The development of novel catalysts could facilitate more efficient and selective reactions. This includes exploring metal-based or organocatalytic systems that can operate under milder conditions and with higher atom economy.
One-Pot Syntheses: Designing one-pot reaction sequences where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. sci-hub.se
Flow Chemistry: The application of continuous flow technologies can offer precise control over reaction parameters, leading to improved yields, purity, and safety, particularly for large-scale production.
| Synthetic Approach | Key Advantages | Relevant Research Focus |
| Water-based Synthesis | Environmentally benign, simplified product isolation | Development of water-soluble reagents and catalysts |
| Catalytic Methods | Increased efficiency, selectivity, and milder reaction conditions | Design of novel metal and organocatalysts |
| One-Pot Syntheses | Reduced waste, time, and resource consumption | Tandem and domino reaction design |
| Flow Chemistry | Enhanced control, safety, and scalability | Optimization of reactor design and reaction conditions |
Investigation of Alternative Biological Targets Beyond Current Focus
While the sulfonamide functional group is historically associated with antimicrobial activity, its presence in a wide array of therapeutic agents highlights its versatility. openaccesspub.orgwikipedia.org The trifluoromethylpyridine scaffold is also a key component in numerous agrochemicals and pharmaceuticals, valued for its unique physicochemical properties. nih.govresearchoutreach.org Future research should therefore cast a wide net to identify novel biological targets for this compound.
Potential areas of investigation include:
Anticancer Activity: Many sulfonamide derivatives have demonstrated significant potential as anticancer agents by targeting various proteins involved in cancer progression. nih.gov In-vitro and in-silico studies could be employed to screen this compound against a panel of cancer cell lines and key cancer-related proteins. nih.gov
Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes implicated in various physiological and pathological processes, including glaucoma and cancer. rsc.org
Kinase Inhibition: The pyridine (B92270) ring is a common feature in many kinase inhibitors used in cancer therapy. The unique electronic properties conferred by the trifluoromethyl group could be leveraged to design potent and selective kinase inhibitors. mdpi.com
Ion Channel Modulation: The structural features of this compound may allow it to interact with various ion channels, suggesting a potential role in treating neurological or cardiovascular disorders.
Integration with Advanced High-Throughput Screening Platforms
To efficiently explore the vast biological landscape for this compound, the integration of advanced high-throughput screening (HTS) platforms is crucial. bmglabtech.com HTS allows for the rapid testing of large numbers of compounds against specific biological targets. bmglabtech.com
Future HTS campaigns should incorporate:
Diverse Assay Formats: Utilizing a variety of assay formats, including biochemical, cell-based, and phenotypic screens, will provide a comprehensive understanding of the compound's biological activity. southernresearch.org
Robotics and Automation: The use of robotics and automation is fundamental to HTS, enabling the screening of large compound libraries in a time- and cost-effective manner. bmglabtech.com
Data Analysis and Management: Sophisticated software for data acquisition and analysis is essential to manage the large datasets generated by HTS and to identify promising "hits" for further investigation. bmglabtech.com
Miniaturization: The trend towards miniaturization, using smaller volumes of reagents and lower compound concentrations, will help to reduce the cost and environmental footprint of screening campaigns. bmglabtech.com
| HTS Component | Role in Drug Discovery | Future Trends |
| Assay Formats | Comprehensive biological profiling | Increased use of high-content and phenotypic screening |
| Automation | Efficiency and throughput | Integration of artificial intelligence and machine learning |
| Data Management | Hit identification and analysis | Development of more sophisticated data analysis algorithms |
| Miniaturization | Cost and waste reduction | Adoption of microfluidic and nanoscale screening platforms |
Development of Advanced In Vitro and Ex Vivo Research Models
To bridge the gap between initial in vitro findings and potential in vivo efficacy, the development and utilization of more sophisticated research models are essential. These models can provide more physiologically relevant data on the compound's activity and potential toxicity.
Future research should leverage:
3D Cell Cultures and Organoids: Three-dimensional cell culture systems, such as spheroids and organoids, more accurately mimic the in vivo microenvironment of tissues and tumors, offering a better prediction of a compound's efficacy. southernresearch.org
Ex Vivo Tissue Models: The use of ex vivo models, such as cultured tissue explants, can provide valuable insights into a compound's effects in a more complex biological system while reducing the reliance on animal testing. mdpi.comnih.gov For instance, ex vivo skin models can be used to evaluate the topical delivery and efficacy of antimicrobial agents. mdpi.comnih.gov
Microfluidic "Organ-on-a-Chip" Models: These innovative platforms can simulate the functions of human organs, allowing for the study of a compound's pharmacokinetics and pharmacodynamics in a highly controlled and human-relevant system.
By pursuing these future directions, the scientific community can systematically explore and potentially unlock the full therapeutic promise of this compound, paving the way for the development of novel and effective treatments for a range of diseases.
Q & A
Q. How do structural analogs of this compound influence its degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
